molecular formula C10H10ClF3 B13089224 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene

Cat. No.: B13089224
M. Wt: 222.63 g/mol
InChI Key: RQZLYAGTUOUCHP-UHFFFAOYSA-N
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Description

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloropropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 4-(trifluoromethyl)benzene with 1-chloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the trifluoromethyl group can yield difluoromethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Alcohols: Formed from nucleophilic substitution.

    Ketones/Carboxylic Acids: Resulting from oxidation.

    Difluoromethyl Derivatives: Produced through reduction.

Scientific Research Applications

1-(1-Chloropropyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

    1-(1-Chloropropyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(Trifluoromethyl)benzene: Lacks the 1-chloropropyl group, affecting its reactivity and applications.

Uniqueness: 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the 1-chloropropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C10H10ClF3

Molecular Weight

222.63 g/mol

IUPAC Name

1-(1-chloropropyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10ClF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3

InChI Key

RQZLYAGTUOUCHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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